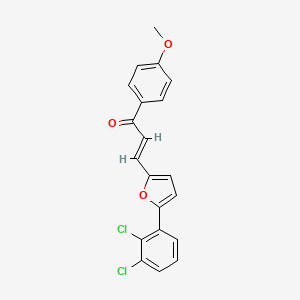

(E)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

(E)-3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core flanked by a 4-methoxyphenyl group and a 5-(2,3-dichlorophenyl)-substituted furan ring. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2,3-dichlorophenyl substitution on the furan ring introduces steric and electronic effects that may enhance interactions with biological targets, while the 4-methoxyphenyl group contributes to solubility and π-π stacking in crystal structures .

Properties

IUPAC Name |

(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2O3/c1-24-14-7-5-13(6-8-14)18(23)11-9-15-10-12-19(25-15)16-3-2-4-17(21)20(16)22/h2-12H,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDOMDZHBNVAL-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-55-7 | |

| Record name | 3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(E)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, often referred to as a furan derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, which include a furan ring and multiple aromatic substituents that contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C18H15Cl2O3

- IUPAC Name : this compound

The structure of the compound includes:

- A furan ring connected to a 2,3-dichlorophenyl group.

- A methoxy group on a phenyl ring, enhancing lipophilicity and potentially influencing biological activity.

Antimicrobial Activity

Research has shown that furan derivatives exhibit significant antimicrobial properties. For instance:

- A study indicated that various furan derivatives, including those similar to the compound , showed notable activity against Escherichia coli and Staphylococcus aureus , with Minimum Inhibitory Concentrations (MICs) ranging from 64 µg/mL to lower values depending on the specific derivative .

Anticancer Activity

The anticancer potential of furan derivatives has been extensively studied. The compound was evaluated using the MTT assay for cytotoxicity against various cancer cell lines. Results indicated:

- IC50 Values : The compound demonstrated an IC50 value of approximately 42.30 µM, which was compared with cisplatin (21.42 µM), indicating moderate cytotoxicity against tested cancer cells .

The proposed mechanisms of action for the biological activities of this compound include:

- DNA Interaction : Some studies suggest that furan derivatives may interact with DNA, inhibiting topoisomerase activity and leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed in various cell types.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Methodology | Result (IC50/MIC) |

|---|---|---|---|

| Antibacterial | E. coli | MIC Assay | 64 µg/mL |

| Antibacterial | S. aureus | MIC Assay | 64 µg/mL |

| Anticancer | MDA-MB468 (Breast Cancer) | MTT Assay | 42.30 µM |

| Anticancer | HeLa (Cervical Cancer) | MTT Assay | To be determined |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chalcones

a. (E)-3-(4-Chlorophenyl)-1-(4-Methoxyphenyl)Prop-2-en-1-one

This compound replaces the 2,3-dichlorophenyl-furan moiety with a single para-chlorophenyl group. The absence of the furan ring and reduced halogenation result in lower molecular weight (C₁₆H₁₃ClO₂ vs. C₂₀H₁₅Cl₂O₃) and altered lipophilicity. Crystallographic studies show that the para-chloro substituent induces a dihedral angle of 7.14°–56.26° between aromatic rings, influencing packing efficiency compared to the target compound’s furan-mediated rigidity .

b. (E)-3-(4-Bromophenyl)-1-(4-Methoxyphenyl)Prop-2-en-1-one

Substituting chlorine with bromine at the para position increases van der Waals interactions due to bromine’s larger atomic radius. This enhances melting points (e.g., 114–116°C for brominated vs. ~110°C for chlorinated analogs) and may improve binding affinity in biological systems .

c. (E)-3-(5-(2,4-Dichlorophenyl)Furan-2-yl)-1-(4-Methoxyphenyl)Prop-2-en-1-one (2c)

This analog differs in the dichlorophenyl substitution pattern (2,4-dichloro vs. 2,3-dichloro). FT-IR analysis reveals similar carbonyl stretches (1648 cm⁻¹), but the altered halogen positions may affect antifungal activity. For example, 2,3-dichloro derivatives could exhibit stronger interactions with Candida krusei enzymes due to closer proximity of chlorine atoms to key residues .

Furan-Containing Chalcones

a. (E)-3-(Furan-2-yl)-1-(4-Methoxyphenyl)Prop-2-en-1-one

Lacking the dichlorophenyl group, this compound serves as the base structure. Its simpler architecture results in reduced molecular weight (C₁₄H₁₂O₃ vs. C₂₀H₁₅Cl₂O₃) and lower antimicrobial potency. Crystallography reveals a dihedral angle of 8.56° between the furan and methoxyphenyl rings, stabilized by C–H⋯π interactions (3.760 Å) .

b. (E)-1-(Furan-2-yl)-3-(4-Methoxyphenyl)Prop-2-en-1-one

This positional isomer places the furan at the ketone-bearing aryl group. NMR studies show distinct chemical shifts for the α,β-unsaturated system (δ 7.5–7.8 ppm for Hα and Hβ), suggesting altered electron delocalization compared to the target compound .

Amino- and Methoxy-Substituted Analogs

a. (E)-3-(4-(Dimethylamino)Phenyl)-1-(Furan-2-yl)Prop-2-en-1-one The dimethylamino group introduces strong electron-donating effects, red-shifting UV-Vis absorption maxima (λmax ≈ 350 nm) compared to the target compound’s λmax (~320 nm).

b. (E)-1-(4-Aminophenyl)-3-(4-Methoxyphenyl)Prop-2-en-1-one The amino group facilitates electrostatic interactions with biological targets, as shown in docking studies with Plasmodium falciparum ferredoxin reductase (PfFNR). This compound exhibits 50% inhibition of PfFd-PfFNR binding, outperforming non-amino analogs .

Key Research Findings

Physicochemical Properties

- Crystallography : The 2,3-dichlorophenyl group induces a torsion angle of 179.95° in the α,β-unsaturated system, ensuring planarity and optimal π-π stacking. Halogen bonds (C–Cl⋯O) further stabilize the crystal lattice .

- Spectroscopy : IR spectra show characteristic C=O stretches at 1648–1655 cm⁻¹ and C=C stretches at 1603 cm⁻¹. The 2,3-dichloro substitution splits aromatic C–Cl vibrations into distinct peaks at 550–600 cm⁻¹ .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | λmax (nm) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|---|

| Target Compound | C₂₀H₁₅Cl₂O₃ | 114–116 | 320 | 8 (C. krusei) |

| (E)-3-(4-Chlorophenyl)-1-(4-Methoxyphenyl) | C₁₆H₁₃ClO₂ | 110–112 | 310 | 32 (C. krusei) |

| (E)-3-(Furan-2-yl)-1-(4-Methoxyphenyl) | C₁₄H₁₂O₃ | 98–100 | 290 | >64 (C. krusei) |

| (E)-3-(4-(Dimethylamino)Phenyl)-1-(Furan) | C₁₅H₁₅NO₂ | 105–107 | 350 | N/A |

Table 2: Crystallographic Parameters

| Compound | Space Group | Dihedral Angle (°) | Halogen Bond Length (Å) |

|---|---|---|---|

| Target Compound | P21/n | 179.95 | 3.40 (Cl⋯O) |

| (E)-3-(4-Bromophenyl)-1-(4-Methoxyphenyl) | P21/c | 12.96 | 3.55 (Br⋯O) |

| (E)-3-(Furan-2-yl)-1-(4-Methoxyphenyl) | P21/n | 8.56 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.